molecular formula C19H19NO5 B12303632 N-Fmoc-N-methyl-D-serine

N-Fmoc-N-methyl-D-serine

Cat. No.: B12303632
M. Wt: 341.4 g/mol
InChI Key: ZVWHTEOKMWNXGP-UHFFFAOYSA-N
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Description

N-Fmoc-N-methyl-D-serine is a derivative of the amino acid serine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the serine is methylated. This compound is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-methyl-D-serine typically involves the protection of the amino group of D-serine with the Fmoc group. This can be achieved by reacting D-serine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The methylation of the serine can be performed using methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-N-methyl-D-serine is unique due to its specific configuration (D-serine) and the presence of both Fmoc protection and methylation. This combination allows for specific applications in peptide synthesis and the study of D-amino acid-containing peptides .

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C19H19NO5/c1-20(17(10-21)18(22)23)19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,22,23)

InChI Key

ZVWHTEOKMWNXGP-UHFFFAOYSA-N

Canonical SMILES

CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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